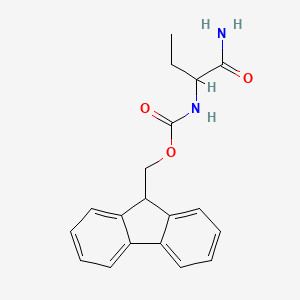![molecular formula C23H14ClNO2S B13126452 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one CAS No. 90236-95-6](/img/structure/B13126452.png)
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-H]chromen-2-one core, which is fused with a diphenylamino group and a chlorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-H]chromen-2-one core through a cyclization reaction
-
Cyclization Reaction: : The thieno[2,3-H]chromen-2-one core can be synthesized via a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and thiophene derivatives. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Substitution Reactions: : The introduction of the diphenylamino group can be achieved through a nucleophilic substitution reaction using diphenylamine and a suitable halogenated intermediate. The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, diphenylamine, various solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
作用机制
The mechanism of action of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response, cell signaling, and apoptosis.
相似化合物的比较
Similar Compounds
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one: Shares a similar chromen-2-one core but with a thiazole ring instead of a thieno ring.
4-(4-Acetylphenyl)-3-Hydroxy-2H-chromen-2-one: Contains a chromen-2-one core with different substituents, leading to distinct properties.
Uniqueness
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is unique due to the presence of the thieno[2,3-H]chromen-2-one core fused with a diphenylamino group and a chlorine atom. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
CAS 编号 |
90236-95-6 |
|---|---|
分子式 |
C23H14ClNO2S |
分子量 |
403.9 g/mol |
IUPAC 名称 |
3-chloro-4-(N-phenylanilino)thieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO2S/c24-20-21(18-11-12-19-17(13-14-28-19)22(18)27-23(20)26)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI 键 |
DTFQZAHYTKCOGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)OC4=C3C=CC5=C4C=CS5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)

![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)







![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)

